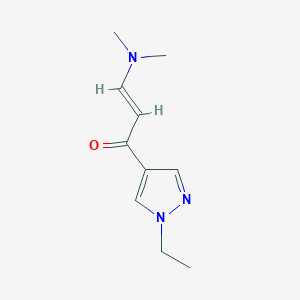
3-(Dimethylamino)-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
| Property | Details |
|---|---|
| IUPAC Name | (Z)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one |
| CAS Number | 1006460-81-6 |
| Molecular Formula | C10H15N3O |
| Molecular Weight | 181.25 g/mol |
The structure includes a dimethylamino group, an ethyl-substituted pyrazole ring, and a propenone moiety, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways that regulate cellular responses.
Antimicrobial Activity
Research indicates that (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
The compound showed complete inhibition of growth in these strains within 8 hours of exposure, indicating potent antibacterial activity .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens. For instance, it was effective against Candida albicans with an MIC of 0.015 mg/mL.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one. The results highlighted its superior activity compared to other derivatives, making it a promising candidate for further development in treating infections .
- Mechanistic Insights : Another investigation focused on the mechanistic insights into how this compound interacts with bacterial cell membranes. The study revealed that it disrupts membrane integrity, leading to cell lysis and death in susceptible bacteria .
Potential Applications
Given its biological activities, (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one holds potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or antifungals.
- Research Tools : In biochemical assays for studying enzyme interactions and receptor binding.
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-13-8-9(7-11-13)10(14)5-6-12(2)3/h5-8H,4H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLDTSBRZPTUIQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














